丙酸, 2-甲基-3-酮基-, 甲酯, (R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

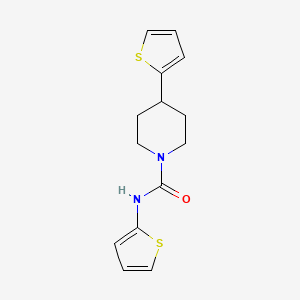

“Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is a chemical compound with the formula C4H6O3 . It is also known by other names such as Pyruvic acid, methyl ester; Methyl pyruvate; Methylglyoxylic acid methyl ester; Methyl 2-oxopropanoate .

Molecular Structure Analysis

The molecular structure of “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 102.0886 .科学研究应用

合成和化学反应

化学选择性氧化和酯化

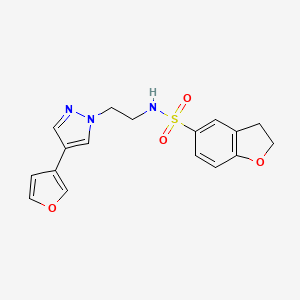

- 一种通过在-60°C的CH2Cl2中对齐胆酸甲酯进行臭氧化来制备12-氧代齐墩果烷-28-酸和3,12-二氧代齐墩果烷-28-酸的甲酯的方法展示了根据所用臭氧量进行化学选择性氧化的作用。这展示了“丙酸,2-甲基-3-氧代-,甲酯,(R)-”在特定氧化反应中的效用 (Kazakova 等人,2010)。

生物燃料研究

- 对甲酯和乙酯(源自植物油和动物脂肪)等酯类的燃烧化学的研究有助于了解生物燃料的特性。对分子式均为 C5H10O2 的丁酸甲酯和丙酸乙酯在高温激波管实验中的研究提供了对它们的燃烧行为的见解,这与生物燃料应用相关 (Metcalfe 等人,2007)。

不对称合成和催化

- (S)-3-氨基-3-(3-吡啶基)丙酸甲酯是 RWJ-53308 的关键起始材料,展示了一种涉及对映异构烯胺氢化的有效立体选择性合成途径。这突出了“丙酸,2-甲基-3-氧代-,甲酯,(R)-”在生物活性化合物合成中的作用 (Zhong 等人,1999)。

在有机合成中的应用

立体选择性化合物合成

- 对几种二斑瓢虫物种有吸引力的 8-甲基-2-癸醇和酯类的立体异构体的合成涉及“丙酸,2-甲基-3-氧代-,甲酯,(R)-”。这项研究突出了其在创建具有特定立体异构构型的化合物中的效用,这在农业和制药应用中都很重要 (Sonnet 等人,1985)。

转化为生物基产品

- 一项关于甲基丙酸甲酯(甲基丙烯酸甲酯的前体)的生物基生产的研究使用重组大肠杆菌细胞进行级联反应。这展示了“丙酸,2-甲基-3-氧代-,甲酯,(R)-”在可持续化学合成中的潜力,突出了其在绿色化学技术开发中的作用 (Pereira 等人,2018)。

安全和危害

While specific safety and hazard information for “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

are a class of organic compounds that are derived from carboxylic acids. They are often used in a wide variety of applications, including as solvents, plasticizers, and flavorings. The ester functional group (R-COO-R’) is a characteristic feature of these compounds .

In terms of biochemical pathways , esters can be formed through esterification, a chemical reaction in which a carboxylic acid reacts with an alcohol, producing an ester and water . They can also be hydrolyzed back into their constituent alcohol and carboxylic acid by the action of water or enzymes .

The pharmacokinetics of esters can vary widely depending on their specific structure and the context in which they are used. In general, esters can be absorbed through various routes including oral, dermal, and inhalation. Once in the body, they can be distributed to various tissues. Many esters are metabolized in the body through processes such as hydrolysis, oxidation, and conjugation, and the metabolites are typically excreted in the urine .

The action environment can greatly influence the stability and efficacy of esters. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of ester hydrolysis, potentially impacting the availability of the ester in the body .

属性

IUPAC Name |

methyl (2R)-2-methyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJZXYVLPKDLM-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Cyclopropylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2716920.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)